![molecular formula C28H25N5O2S B11935721 5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nur77 modulator 1 is a small molecule that exhibits strong binding affinity for the nuclear receptor Nur77 (NR4A1). Nur77 is an orphan nuclear receptor involved in various cellular processes, including apoptosis, metabolism, and inflammation. Nur77 modulator 1 enhances Nur77 expression, regulates its sub-cellular localization, and triggers Nur77-dependent endoplasmic reticulum stress and autophagy, ultimately leading to cell apoptosis .
Preparation Methods
The synthesis of Nur77 modulator 1 involves multiple steps. One common synthetic route starts with the preparation of 6-methoxy-2-acetonaphthone, which is then reacted with N,N-dimethylformamide dimethyl acetal to form an intermediate. This intermediate undergoes further reactions with various reagents to yield the final product . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial production methods for Nur77 modulator 1 are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Nur77 modulator 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of Nur77 modulator 1 with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Nur77 modulator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the structure-activity relationships of Nur77 and its ligands.
Biology: Nur77 modulator 1 is employed to investigate the role of Nur77 in cellular processes such as apoptosis, autophagy, and metabolism.
Medicine: This compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through the Nur77-Bcl-2 apoptotic pathway.
Mechanism of Action
Nur77 modulator 1 exerts its effects by binding to the nuclear receptor Nur77 with high affinity. This binding promotes the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2. This interaction converts Bcl-2 from an anti-apoptotic molecule to a pro-apoptotic one, leading to the release of cytochrome c and the activation of the apoptotic pathway . Additionally, Nur77 modulator 1 induces endoplasmic reticulum stress and autophagy, further contributing to cell apoptosis .
Comparison with Similar Compounds
Nur77 modulator 1 can be compared with other similar compounds, such as:
Cytosporone B: A compound that binds to Nur77 and induces its translocation to the mitochondria, leading to apoptosis.
TMPA: A ligand that interacts with Nur77 and modulates its activity in various cellular processes.
Nur77 modulator 1 is unique in its strong binding affinity for Nur77 and its ability to induce both endoplasmic reticulum stress and autophagy, making it a valuable tool for studying the complex roles of Nur77 in cellular processes .
Properties
Molecular Formula |
C28H25N5O2S |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C28H25N5O2S/c1-17-13-24(22-5-4-6-26(35-2)27(22)30-17)31-20-9-12-23-19(14-20)15-25(32-23)28(34)33-29-16-18-7-10-21(36-3)11-8-18/h4-16,32H,1-3H3,(H,30,31)(H,33,34)/b29-16- |
InChI Key |
ZDSQJUKYFCIYLG-MWLSYYOVSA-N |
Isomeric SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)N/N=C\C5=CC=C(C=C5)SC |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)NN=CC5=CC=C(C=C5)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
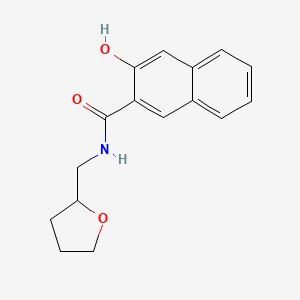
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
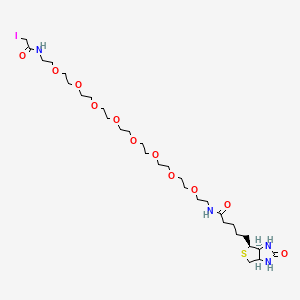

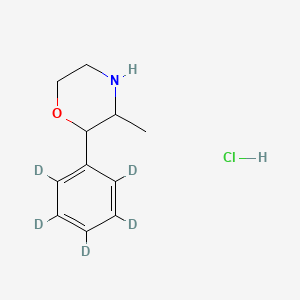
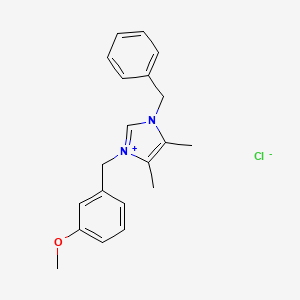
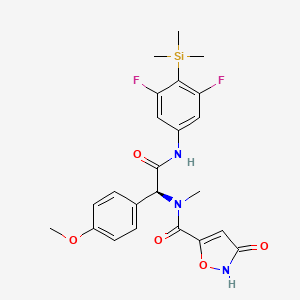
![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
